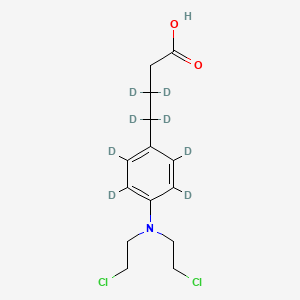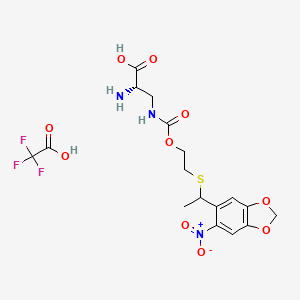
Gfp150 (tfa)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gfp150 (tfa) is a green fluorescent protein used primarily for labeling proteins in various scientific research applications. It is known for its high purity and stability, making it a valuable tool in biological and chemical studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Gfp150 (tfa) involves the incorporation of 2,3-diaminopropionic acid into the protein structure. This process typically requires specific reaction conditions, including controlled temperature and pH levels to ensure the proper folding and functionality of the protein .
Industrial Production Methods
Industrial production of Gfp150 (tfa) involves large-scale fermentation processes using genetically modified organisms. These organisms are engineered to express the green fluorescent protein, which is then purified through a series of chromatographic techniques to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Gfp150 (tfa) primarily undergoes labeling reactions, where it is covalently attached to target proteins. These reactions are typically carried out under mild conditions to preserve the integrity of both the protein and the fluorescent label .
Common Reagents and Conditions
Common reagents used in these reactions include various coupling agents and buffers that maintain the appropriate pH and ionic strength. The reactions are often performed at room temperature to prevent denaturation of the proteins .
Major Products
The major products of these reactions are labeled proteins that can be used in various assays and imaging techniques to study protein localization, interactions, and functions .
Wissenschaftliche Forschungsanwendungen
Gfp150 (tfa) has a wide range of applications in scientific research:
Chemistry: Used in the study of protein-protein interactions and enzyme kinetics.
Biology: Facilitates the visualization of cellular processes and protein dynamics in living cells.
Medicine: Aids in the development of diagnostic tools and therapeutic strategies by enabling the tracking of specific proteins and pathways.
Industry: Employed in the development of biosensors and other analytical tools .
Wirkmechanismus
Gfp150 (tfa) exerts its effects through its intrinsic fluorescence properties. When exposed to specific wavelengths of light, the protein emits green fluorescence, allowing researchers to visualize and track the labeled proteins. The molecular targets and pathways involved include various cellular proteins and signaling pathways that can be studied in real-time using fluorescence microscopy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gfp (green fluorescent protein): The original green fluorescent protein from which Gfp150 (tfa) is derived.
Photocaged DAP: A variant of green fluorescent protein used for specific labeling applications
Uniqueness
Gfp150 (tfa) is unique due to its high purity and stability, making it particularly suitable for sensitive and precise labeling applications. Its ability to be used under mild conditions without compromising the integrity of the target proteins sets it apart from other fluorescent proteins .
Eigenschaften
Molekularformel |
C17H20F3N3O10S |
|---|---|
Molekulargewicht |
515.4 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[2-[1-(6-nitro-1,3-benzodioxol-5-yl)ethylsulfanyl]ethoxycarbonylamino]propanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C15H19N3O8S.C2HF3O2/c1-8(27-3-2-24-15(21)17-6-10(16)14(19)20)9-4-12-13(26-7-25-12)5-11(9)18(22)23;3-2(4,5)1(6)7/h4-5,8,10H,2-3,6-7,16H2,1H3,(H,17,21)(H,19,20);(H,6,7)/t8?,10-;/m0./s1 |
InChI-Schlüssel |
SSEYFTBXLYHTKA-LQRGNCEWSA-N |
Isomerische SMILES |
CC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)SCCOC(=O)NC[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)SCCOC(=O)NCC(C(=O)O)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



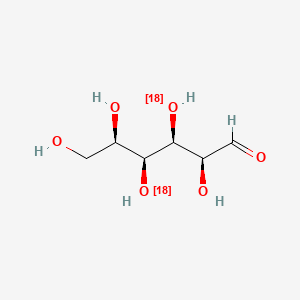
![N-[3-[5-(2-aminopyrimidin-4-yl)-2-piperidin-2-yl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B15142498.png)

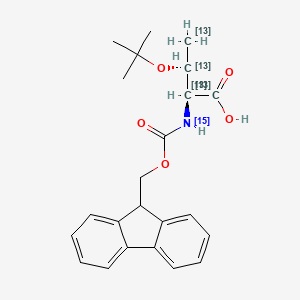


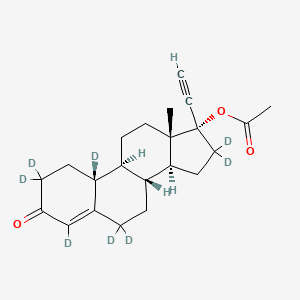
![[(1R,3E,5R,7S,10Z,12S,13S,14S)-1-acetyloxy-10-(acetyloxymethyl)-3,6,6,14-tetramethyl-2-oxo-13-tricyclo[10.3.0.05,7]pentadeca-3,10-dienyl] (E)-3-phenylprop-2-enoate](/img/structure/B15142523.png)
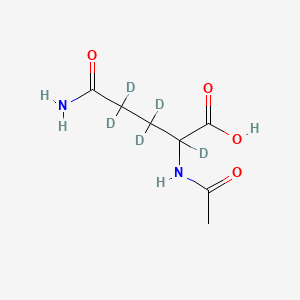
![1-[6-(2-Hydroxypropan-2-yl)pyridin-2-yl]-6-[4-[4-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoyl]piperazin-1-yl]anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one](/img/structure/B15142528.png)
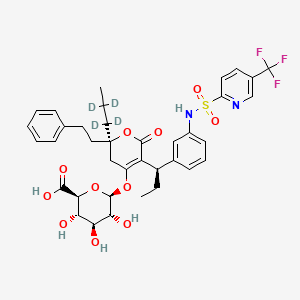
![[(E,2S,3R)-2-[[(Z)-hexadec-9-enoyl]amino]-3-hydroxyoctadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B15142534.png)
